1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 76087-89-3
VCID: VC5029519
InChI: InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
SMILES: C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl.Cl
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.2

1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride

CAS No.: 76087-89-3

Cat. No.: VC5029519

Molecular Formula: C13H18Cl2N2O

Molecular Weight: 289.2

* For research use only. Not for human or veterinary use.

1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride - 76087-89-3

Specification

CAS No. 76087-89-3
Molecular Formula C13H18Cl2N2O
Molecular Weight 289.2
IUPAC Name 1-(4-benzylpiperazin-1-yl)-2-chloroethanone;hydrochloride
Standard InChI InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
Standard InChI Key BLUWTCAQSQQYSH-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Representation

The free base of the compound, 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone, has the molecular formula C₁₃H₁₆ClN₂O. Upon hydrochlorination, the formula becomes C₁₃H₁₇Cl₂N₂O, incorporating an additional chloride ion . The SMILES notation for the free base is ClCC(=O)N1CCN(CC1)CC2=CC=CC=C2, reflecting the benzyl-piperazine backbone and the chloroacetyl moiety . The InChIKey NESGURPSHDOKFU-UHFFFAOYSA-N further delineates its stereochemical uniqueness .

Crystallographic and Conformational Insights

While direct crystallographic data for this specific hydrochloride salt is unavailable, related piperazine-chloroethanone derivatives exhibit planar aromatic systems and chair conformations in piperazine rings. For instance, 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone demonstrates C–H⋯O hydrogen bonding and π–π stacking interactions (centroid distance: 4.76 Å) . These interactions likely stabilize the crystal lattice of the hydrochloride derivative, influencing its melting point and solubility .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis involves two primary steps:

  • Benzylation of Piperazine: Reacting piperazine with benzyl chloride under basic conditions yields 4-benzyl-piperazine.

  • Acylation with Chloroacetyl Chloride: Treating 4-benzyl-piperazine with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) forms 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone .

  • Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, enhancing crystallinity .

Optimization and Yield Considerations

  • Solvent Systems: Ethanol or dimethylformamide (DMF) are preferred for acylation, with reflux conditions (70–80°C) ensuring high yields .

  • Catalysts: Piperidine or sodium ethoxide accelerates cyclization and reduces side reactions .

  • Yield: Reported yields for analogous piperazine-chloroethanone derivatives range from 70% to 88% .

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy: Key absorption bands include:

    • 1640–1670 cm⁻¹: Stretching vibrations of the carbonyl group (C=O) .

    • 3400–3250 cm⁻¹: N–H stretches (if secondary amines are present) .

  • ¹H NMR (DMSO-d₆):

    • δ 2.47–3.75 ppm: Piperazine methylene protons (NCH₂) .

    • δ 4.43–4.82 ppm: Chloroacetyl CH₂ protons (SCH₂ or OCH₂) .

    • δ 7.12–8.25 ppm: Aromatic protons from the benzyl group .

  • Mass Spectrometry: The molecular ion peak for the free base appears at m/z 252.11 ([M+H]⁺), with fragmentation patterns confirming the loss of Cl⁻ and CO groups .

Thermal and Solubility Properties

  • Melting Point: Hydrochloride salts of similar piperazine derivatives melt between 180–220°C .

  • Solubility: High solubility in polar solvents (water, ethanol) due to ionic character; moderate solubility in DMF .

Comparative Analysis with Structural Analogs

Feature1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone HCl1-(4-Phenyl-piperazin-1-yl)-2-chloro-ethanone
Molecular FormulaC₁₃H₁₇Cl₂N₂OC₁₂H₁₅ClN₂O
Melting Point180–220°C145–148°C
VEGFR-II IC₅₀Not reported1.38 μM
Solubility in WaterHighModerate

Future Directions and Research Gaps

  • Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability and hepatic metabolism.

  • Crystallography: Single-crystal X-ray diffraction would elucidate supramolecular interactions in the hydrochloride form.

  • **Structure-A

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